1,2,4-Oxadiazoles are a class of heterocyclic compounds characterized by a five-membered ring containing one oxygen and two nitrogen atoms. These compounds are of significant interest in scientific research due to their diverse biological activities and potential applications in pharmaceuticals, agrochemicals, and materials science. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds featuring nitrogen and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties and biological activities.
This compound can be synthesized from various starting materials, including benzodioxole derivatives and carboxylic acids, through specific chemical reactions that facilitate the formation of the oxadiazole ring.
Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate is classified as an organic heterocyclic compound. It contains an ethyl ester functional group and is categorized within the broader family of oxadiazoles, which are known for their diverse biological activities.
The synthesis of ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate typically involves the following steps:
The reaction conditions typically involve mild heating and may require solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate solubility and reaction efficiency.
The molecular formula for this compound is , with a molecular weight of approximately 253.23 g/mol. The compound features a benzodioxole moiety connected to an oxadiazole ring through a carboxylate ester linkage.
Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate may undergo various chemical reactions including:
Reactions are typically conducted under controlled conditions to prevent side reactions and ensure high yields of the desired products.
The mechanism of action for ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate involves interactions at the molecular level where it may act as a ligand for specific biological targets. Its oxadiazole structure allows for potential binding with enzymes or receptors involved in various biochemical pathways.
Research indicates that compounds containing oxadiazole rings exhibit activities such as antimicrobial and anticancer effects due to their ability to interfere with cellular processes.
Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate is generally characterized by:
The compound is expected to be stable under normal conditions but may decompose under extreme temperatures or in the presence of strong acids or bases. Solubility in organic solvents like ethanol or DCM is anticipated due to its ester functionality.
Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate has potential applications in:
Research continues into exploring its full range of biological activities and potential therapeutic applications.
The 1,2,4-oxadiazole heterocycle—a five-membered ring featuring one oxygen and two nitrogen atoms—occupies a privileged position in contemporary drug design. This scaffold combines metabolic stability with structural versatility, enabling precise modulation of pharmacodynamic and pharmacokinetic properties. Its electron-deficient nature facilitates π-stacking interactions with biological targets, while the ring’s dipole moment (≈2.5 Debye) enhances binding affinity. Within the broader oxadiazole family, the 1,2,4-isomer has emerged as a superior bioisostere compared to 1,2,5- or 1,3,4-oxadiazoles due to its synthetic accessibility and balanced physicochemical profile [5]. Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate exemplifies this utility, integrating a benzodioxolyl moiety to exploit complementary bioactivity.
The journey of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger’s seminal synthesis, though therapeutic exploitation remained dormant for decades [5]. The 1960s marked a turning point with Oxolamine (Figure 1), introduced as an antitussive agent targeting airway sensory nerves. This established the oxadiazole nucleus as a viable pharmacophore [4]. Subsequent milestones include:
Natural product discoveries further validated biological relevance: Phidianidines A/B (2011), isolated from marine mollusk Phidiana militaris, incorporate 1,2,4-oxadiazoles to confer cytotoxicity via protein-tyrosine phosphatase 1B (PTP1B) inhibition [4]. Similarly, quisqualic acid from Quisqualis indica seeds acts as a potent metabotropic glutamate receptor agonist, implicating the heterocycle in CNS targeting [4] [6].
Table 1: Evolution of Key 1,2,4-Oxadiazole Therapeutics
Compound | Year | Therapeutic Use | Biological Target |
---|---|---|---|
Oxolamine | 1960s | Antitussive | Airway sensory nerves |
Fasiplon | 1990s | Anxiolytic | GABA_A receptor |
Pleconaril | 2002 | Antiviral (Picornavirus) | Viral capsid |
Ataluren | 2014 | Duchenne muscular dystrophy | Ribosomal readthrough |
Phidianidine A/B | 2011 | Cytotoxic | PTP1B, CXCR4 receptor |
Synthetic methodologies evolved in parallel. Early routes relied on Tiemann’s amidoxime-acyl chloride cyclization, which suffered from poor yields (<50%) and byproduct formation [5]. Modern approaches employ in situ activation with coupling agents (e.g., T3P®), achieving yields >90% under aqueous conditions—critical for synthesizing polar derivatives like Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate [4] [8].
1,2,4-Oxadiazoles serve as strategic bioisosteres for ester and amide functionalities, addressing inherent metabolic liabilities. Key advantages include:
Table 2: Bioisosteric Advantages Over Conventional Groups
Property | Ester Group | 1,2,4-Oxadiazole | Impact on Drug Design |
---|---|---|---|
Metabolic Stability | Low (esterase hydrolysis) | High | Prolonged in vivo half-life |
Dipole Moment | ~1.8 Debye | ~2.5 Debye | Enhanced target binding affinity |
Hydrogen Bond Capacity | Acceptor only | Dual acceptor (N,O) | Improved interaction with catalytic residues |
In Ethyl 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxylate, the central oxadiazole bridges the benzodioxolyl and ethyl carboxylate groups, conferring rigidity while maintaining electronic delocalization. This architecture enables simultaneous engagement with hydrophobic pockets (via benzodioxolyl) and polar residues (via carboxylate) [5] [9]. Molecular modeling confirms 0.7 Å RMSD overlap with analogous ester-based scaffolds, validating bioisosteric fidelity [6].
The 1,3-benzodioxol-5-yl (piperonyl) group is a versatile pharmacophore augmenting oxadiazole bioactivity. Its effects stem from:
In multitarget ligands for Alzheimer’s disease, benzodioxolyl-oxadiazole hybrids demonstrated dual AChE/MAO-B inhibition. Compound 2c (Table 3) exhibited IC50 = 0.0158 µM for AChE—7.8-fold more potent than donepezil—attributed to benzodioxolyl’s optimal fit within the catalytic anionic site (CAS) [6]. Similarly, flavone-oxadiazole conjugate Flo8 suppressed neuroinflammation in Parkinson’s models by inhibiting NF-κB activation, where benzodioxolyl enhanced cellular uptake 3-fold [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1